8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid
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Overview
Description
8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the 8th position, a methoxy group at the 5th position, and a carboxylic acid group at the 3rd position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines .
Preparation Methods
The synthesis of 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by purification and characterization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may have different biological activities.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
8-Bromo-4-hydroxy-5-methoxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different functional groups.
Nalidixic acid: Another quinolone derivative used as an antibacterial agent. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-5-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c1-17-7-3-2-6(12)9-8(7)10(14)5(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJRBHUZWQYNES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440121 |
Source
|
Record name | 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161405-29-4 |
Source
|
Record name | 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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